1-(4-Butylphenyl)-2,2,2-trifluoroethanone

Descripción

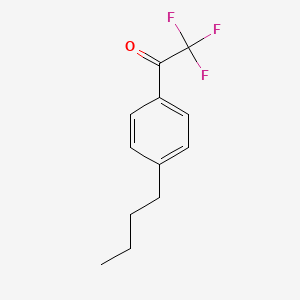

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-butylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O/c1-2-3-4-9-5-7-10(8-6-9)11(16)12(13,14)15/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVOMWSWGCFRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344207 | |

| Record name | 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40739-44-4 | |

| Record name | 1-(4-Butylphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butyl-α, α, α-trifluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Butylphenyl 2,2,2 Trifluoroethanone and Analogous Structures

Strategies for Carbonyl Trifluoromethylation

The direct incorporation of a trifluoromethyl group at a carbonyl carbon is a primary strategy for the synthesis of trifluoromethyl ketones. These methods can be broadly categorized into nucleophilic and radical-mediated approaches.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent with a carbonyl-containing substrate. Various precursors and reagents have been developed to generate and deliver the trifluoromethyl nucleophile effectively.

A straightforward approach to trifluoromethyl ketones involves the conversion of readily available carboxylic acids and their derivatives. researchgate.net One method involves the reaction of esters with a trifluoromethylating agent. For instance, methyl esters can be converted to the corresponding trifluoromethyl ketones. beilstein-journals.org This transformation can be achieved using reagents like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of a fluoride (B91410) source. nih.gov The reaction proceeds via nucleophilic addition of the trifluoromethyl anion to the ester carbonyl.

Acid chlorides are also common precursors for the synthesis of trifluoromethyl ketones. However, the reaction of trifluoromethylating agents with acyl chlorides can sometimes lead to double addition, forming the corresponding alcohol. Careful control of reaction conditions is often necessary to achieve selective formation of the ketone. lookchem.com

The direct conversion of carboxylic acids to trifluoromethyl ketones is a highly desirable transformation. organic-chemistry.org One such method utilizes fluoroarenes to activate the carboxylic acid and generate the trifluoromethyl anion in situ. This metal-free protocol operates under mild conditions. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Key Features |

| Carboxylic Acid | Fluoroarene | Trifluoromethyl Ketone | Metal-free, mild conditions |

| Methyl Ester | TMSCF3, Fluoride source | Trifluoromethyl Ketone | One-step reaction |

| Acid Chloride | CF3I/TDAE | Trifluoromethyl Ketone/Alcohol | Requires careful control to avoid over-addition |

Silyl (B83357) trifluoromethylating reagents, such as TMSCF3 (the Ruppert-Prakash reagent), are widely used for the nucleophilic trifluoromethylation of carbonyl compounds. acs.org These reagents are stable and can be activated by a catalytic amount of a fluoride source to generate the trifluoromethyl anion. acs.org The reaction of TMSCF3 with esters provides a direct route to trifluoromethyl ketones. nih.gov Bifunctional silyl reagents have also been developed to enable highly enantioselective trifluoromethylations of ketones. researchgate.net

Fluoroform (HCF3) is an inexpensive and abundant byproduct of the chemical industry, making it an attractive source for the trifluoromethyl group. beilstein-journals.orgnih.gov However, its high C-H bond acidity and the instability of the trifluoromethyl anion make its use challenging. researchgate.net Strategies have been developed to deprotonate fluoroform in the presence of a strong base to generate the reactive trifluoromethyl anion, which can then react with electrophiles like esters to form trifluoromethyl ketones. beilstein-journals.orgnih.govresearchgate.net A combination of fluoroform and potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has been shown to be effective for the trifluoromethylation of methyl carboxylates, affording good yields of the corresponding trifluoromethyl ketones. beilstein-journals.orgnih.gov

| Trifluoromethyl Source | Activating Agent/Base | Substrate | Key Features |

| TMSCF3 | Fluoride source | Esters, Ketones | Widely used, stable reagent |

| Fluoroform (HCF3) | KHMDS | Methyl Esters | Economical CF3 source |

Weinreb amides (N-methoxy-N-methylamides) are excellent substrates for the synthesis of ketones due to the stability of the intermediate tetrahedral adduct, which prevents over-addition. The use of Weinreb amides provides a reliable method for the synthesis of trifluoromethyl ketones. rsc.org The reaction of a Weinreb amide with a nucleophilic trifluoromethylating reagent like TMSCF3 in the presence of a fluoride source such as cesium fluoride (CsF) yields the corresponding trifluoromethyl ketone. rsc.orgresearchgate.net This method is compatible with a range of Weinreb amides and avoids the risk of over-trifluoromethylation. rsc.org

More recently, a method for the radiosynthesis of 18F-labelled aryl trifluoromethyl ketones starting from Weinreb amides using [18F]fluoroform has been developed, highlighting the versatility of this approach. rsc.org

| Substrate | Trifluoromethylating Reagent | Activator/Base | Product |

| Weinreb Amide | TMSCF3 | CsF | Trifluoromethyl Ketone |

| Weinreb Amide | [18F]Fluoroform | KHMDS | 18F-labelled Trifluoromethyl Ketone |

Radical-Mediated Trifluoromethylation Strategies

Radical-mediated trifluoromethylation offers an alternative to nucleophilic methods and often proceeds under milder conditions. These reactions typically involve the generation of a trifluoromethyl radical, which then reacts with the substrate.

Photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions using visible light. princeton.edu This strategy has been applied to the synthesis of α-trifluoromethyl ketones. acs.orgresearchgate.net A dual nickel/photoredox catalysis system has been developed for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides to afford α-trifluoromethyl ketones. acs.org This method is compatible with a diverse set of functional groups and proceeds at ambient temperature without the need for a strong base. acs.org

Another photocatalytic approach involves the radical addition of bromotrifluoroacetone to olefins. researchgate.netchemrxiv.orgrsc.org This visible-light-mediated process uses bromotrifluoroacetone as a trifluoroacetonyl radical precursor to synthesize aliphatic trifluoromethyl ketones under mild conditions. researchgate.netchemrxiv.orgrsc.org These radical-based methods provide a complementary approach to traditional nucleophilic additions for the synthesis of trifluoromethyl ketones. researchgate.net

| Reaction Type | Catalysis | Substrates | Key Features |

| Cross-Coupling | Dual Nickel/Photoredox | Aldehydes, α-Trifluoromethyl alkyl bromides | Mild conditions, broad substrate scope |

| Radical Addition | Visible-light Photocatalysis | Bromotrifluoroacetone, Alkenes | Access to aliphatic trifluoromethyl ketones |

Generation of Trifluoroacetonyl Radical Precursors

The generation of trifluoromethyl radicals (•CF3) is a cornerstone for many synthetic routes leading to α-trifluoromethyl ketones. These highly reactive intermediates can be produced from a variety of precursors through mechanisms such as photoinduced homolytic cleavage. researchgate.net For instance, photoredox catalysis can initiate the formation of a •CF3 radical, which then adds to an alkene to generate a reactive alkyl radical intermediate. sustech.edu.cn

Another approach involves the use of bench-stable copper complexes, like bpyCu(CF3)3, which can serve as both an initiator and a source of the trifluoromethyl radical under visible light. researchgate.net The process begins with the generation of the electrophilic •CF3 radical, which can abstract a hydrogen atom, leading to C-CF3 bond formation through a radical-polar crossover mechanism. researchgate.net Sustainable methods, including photoredox and electrochemical processes, have also been developed to generate trifluoromethyl ketyl radicals, which are key intermediates in cross-electrophile coupling reactions to form trifluoromethylated alcohols. researchgate.net The development of these radical generation strategies avoids harsh reaction conditions, such as high temperatures or the use of unstable initiators. nih.gov

Advances in α-Trifluoromethyl Ketone Synthesis via Diverse Pathways

Significant progress has been made in the synthesis of α-trifluoromethyl ketones through various chemical pathways, providing access to compounds like 1-(4-butylphenyl)-2,2,2-trifluoroethanone.

Nucleophilic Trifluoromethylation: One straightforward method involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF3), a potent greenhouse gas, as the trifluoromethyl source. nih.govbeilstein-journals.org This transformation can be effectively carried out using a combination of fluoroform and potassium hexamethyldisilazane (B44280) (KHMDS) in triglyme at low temperatures. nih.govbeilstein-journals.orgresearchgate.net This approach is applicable to a range of aromatic and aliphatic methyl esters, converting them into the corresponding trifluoromethyl ketones in good yields. nih.govbeilstein-journals.org

Copper-Catalyzed Methods: Copper catalysis plays a crucial role in several synthetic strategies. One method involves the trifluoromethylation of silyl enol ethers using an electrophilic trifluoromethylating agent, which generates a trifluoromethyl radical. acs.org Another protocol uses (bpy)Cu(CF3)3 with a silane (B1218182) and a potassium persulfate initiator to trifluoromethylate aldehydes, proceeding through a proposed Cu(II)-mediated trifluoromethylation of acyl radicals. organic-chemistry.org

Radical-Based Approaches: A novel method describes the conversion of vinyl triflates into α-trifluoromethylated ketones without an external trifluoromethyl source. nih.gov This process involves the migration of the trifluoromethyl group from the triflate to the α-position of the ketone via a radical process. nih.gov Additionally, photoredox catalysis enables the direct oxidative addition of a CF3 group and water to alkynes, yielding α-trifluoromethyl ketones. organic-chemistry.org

Other Synthetic Routes:

A palladium-catalyzed reaction between (het)aryl boronic acids and N-phenyl-N-tosyltrifluoroacetamide provides trifluoromethyl ketones in very good yields. organic-chemistry.org

Fluoroarenes can mediate the trifluoromethylation of carboxylic acids under mild, metal-free conditions. organic-chemistry.org

For radiolabeling purposes, 18F-labelled aryl trifluoromethyl ketones have been synthesized from Weinreb amides using [18F]fluoroform, achieving high molar activity suitable for PET tracer development. amsterdamumc.nl

These diverse pathways offer chemists a versatile toolbox for constructing α-trifluoromethyl ketones, accommodating a wide variety of substrates and functional groups.

Regioselective Construction of the 4-Butylphenyl Moiety

Achieving the specific 4-butylphenyl structure requires precise control over the position of the butyl group on the phenyl ring. This regioselectivity is a common challenge in aromatic chemistry, addressed through various synthetic strategies.

Introduction of Butyl Substituents on Phenyl Rings

The butyl group is a four-carbon alkyl substituent derived from either n-butane or isobutane. wikipedia.org There are four common isomers: n-butyl, sec-butyl, iso-butyl, and tert-butyl, each differing in their arrangement and point of attachment to the parent chain, which influences the molecule's shape and properties. chemistrysteps.com

The introduction of an alkyl group, such as butyl, onto a phenyl ring is commonly achieved through Friedel-Crafts alkylation. However, this reaction is prone to issues like polyalkylation and carbocation rearrangements, which can lead to a mixture of products. For instance, using 1-chlorobutane (B31608) (an n-butyl precursor) in a Friedel-Crafts reaction can lead to the formation of sec-butylbenzene (B1681704) as the major product due to the rearrangement of the primary carbocation to a more stable secondary carbocation.

To circumvent these issues and selectively introduce a straight-chain alkyl group, Friedel-Crafts acylation followed by reduction is often employed. This two-step process involves first reacting the aromatic ring with an acyl halide (e.g., butanoyl chloride) in the presence of a Lewis acid catalyst to form a ketone. The resulting ketone is then reduced to the corresponding alkane (e.g., using a Clemmensen or Wolff-Kishner reduction), yielding the desired n-alkyl-substituted benzene (B151609) without rearrangement. The bulky nature of the tert-butyl group is sometimes used to provide kinetic stabilization or to influence reaction pathways through steric hindrance, an effect known as the Thorpe-Ingold effect. wikipedia.org

Selective Functionalization of Aromatic Scaffolds

Achieving regioselectivity in the functionalization of aromatic rings is crucial for synthesizing specific isomers like the 4-butylphenyl moiety. The position of substitution is largely governed by the electronic effects of substituents already present on the ring. wikipedia.org

In electrophilic aromatic substitution, electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. wikipedia.org The challenge lies in controlling the ratio of ortho to para products, as steric hindrance often favors the para isomer.

Modern synthetic methods offer more precise control over regioselectivity. C-H activation and functionalization have emerged as powerful tools. wikipedia.org While achieving ortho-selectivity is often accomplished using metal-chelating directing groups, attaining meta- and para-selectivity has been more challenging. wikipedia.org However, new strategies are being developed to override inherent electronic and steric biases. For example, remote C-H functionalization can be achieved through palladium catalysis, allowing for the selective modification of specific positions on an aromatic ring. researchgate.net The prediction of site selectivity in aromatic C-H functionalization reactions is also being advanced through the use of machine learning models, which can help chemists prioritize synthetic routes that are likely to proceed with high selectivity. rsc.org

Methodological Developments in Reaction Optimization

The efficiency and outcome of synthesizing complex molecules like this compound are highly dependent on the reaction conditions. Optimizing parameters such as solvent systems and temperature profiles is critical for maximizing yield and purity.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature can profoundly impact the synthesis of trifluoromethyl ketones and related structures.

In the nucleophilic trifluoromethylation of esters using fluoroform (HCF3), the solvent plays a critical role. Studies have shown that triglyme is a superior solvent compared to others like THF or toluene (B28343) for this transformation. nih.govbeilstein-journals.org The reaction is typically conducted at a low temperature of -40 °C to control reactivity and improve yield. nih.govbeilstein-journals.orgresearchgate.net The optimization of these conditions was demonstrated in the synthesis of 2-(trifluoromethyl)-1-(naphthalen-2-yl)ethan-1-one, where using KHMDS as the base in triglyme at -40 °C significantly improved the product yield. researchgate.net

Similarly, in the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, the reaction temperature for the Grignard formation step is controlled between -20 °C and 25 °C in an aprotic organic solvent like tetrahydrofuran (B95107) or toluene. google.com

For visible-light-induced trifluoromethylation reactions, acetonitrile (B52724) has been identified as a superior solvent over methanol, DCM, acetone, or DMF. acs.org These reactions are often carried out at room temperature, leveraging the energy from light to drive the reaction forward under mild conditions. acs.org The optimization of temperature is crucial; for example, in the synthesis of 1-(3,4,5-trichlorophenyl)ethanone, the crude product is dissolved and then cooled to -10 °C to precipitate and purify the final compound. google.com

The following table summarizes the optimized conditions for the synthesis of a model trifluoromethyl ketone, highlighting the impact of solvent and base selection.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | t-BuOK | Triglyme | -40 | 29 |

| 2 | t-BuOK | THF | -40 | 5 |

| 3 | t-BuOK | Toluene | -40 | 0 |

| 4 | KHMDS | Triglyme | -40 | 57 |

| Data derived from the optimization of the trifluoromethylation of methyl 2-naphthoate. beilstein-journals.orgresearchgate.net |

Role of Catalytic Systems in Trifluoromethylation Reactions

The direct trifluoromethylation of carbonyl compounds, such as 4-butylacetophenone, or the construction of the trifluoroethanone moiety through other precursors, is often facilitated by catalytic systems that can be broadly categorized based on the nature of the trifluoromethyl source and the activation method. These include systems that utilize nucleophilic, electrophilic, or radical trifluoromethylating agents, often in conjunction with transition metal or photoredox catalysts.

Copper-Catalyzed Trifluoromethylation:

Copper-based catalytic systems are widely employed for the trifluoromethylation of various substrates, including aryl boronic acids and halides. nih.govnih.gov These reactions can proceed through different mechanisms depending on the trifluoromethyl source and the copper catalyst's oxidation state. For instance, the trifluoromethylation of aryl boronic acids can be achieved using electrophilic trifluoromethylating reagents like Togni's reagent in the presence of a copper catalyst. nih.gov This method is effective for a range of substrates, including those with various functional groups, and proceeds under mild conditions. nih.gov

Another approach involves the use of nucleophilic trifluoromethyl sources, such as trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent), in copper-catalyzed cross-coupling reactions with aryl halides. organic-chemistry.org Fluoride ions typically initiate the reaction by activating the TMSCF3. organic-chemistry.org

Palladium-Catalyzed Trifluoromethylation:

Palladium catalysis is a powerful tool for the formation of C-CF3 bonds. Palladium-catalyzed cross-coupling reactions of aryl halides or triflates with a trifluoromethyl source are a common strategy. These reactions often require specific ligands to facilitate the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. The development of new ligands has expanded the scope of these reactions to include more challenging substrates like aryl chlorides.

Photoredox Catalysis in Trifluoromethylation:

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals from various precursors. nih.gov These radicals can then react with suitable substrates, such as enolates or enamines derived from ketones, to afford α-trifluoromethylated carbonyl compounds. For example, the enantioselective α-trifluoromethylation of aldehydes has been achieved by combining photoredox catalysis with organocatalysis. nih.gov This dual catalytic system allows for the generation of a trifluoromethyl radical from a suitable precursor, which then adds to a chiral enamine intermediate. nih.gov

The multicomponent oxidative trifluoromethylation of alkynes to synthesize α-trifluoromethyl ketones has also been accomplished using photoredox catalysis. nih.gov This reaction involves the direct oxidative addition of a CF3 group and a hydroxyl group (from water) across the alkyne. nih.gov

Detailed Research Findings on Analogous Structures:

Interactive Data Table: Catalytic Trifluoromethylation of Substituted Acetophenones

| Catalyst System | Substrate | Trifluoromethylating Agent | Solvent | Additive/Ligand | Temp. (°C) | Yield (%) | Reference |

| CuCl | 4-Phenyl-1-butene | Togni's Reagent | Not Specified | Not Specified | Not Specified | Good | princeton.edu |

| Cu(I) salts | Aryl halides | TMSCF3 | Not Specified | Fluoride source | Mild | Good | organic-chemistry.org |

| Not Specified | Aryl boronic acids | Togni's Reagent | Not Specified | Not Specified | Mild | Good to Excellent | nih.gov |

| Iridium Photocatalyst | Aldehydes | Perfluoroalkyl halides | Not Specified | Chiral Imidazolidinone | Not Specified | High | nih.gov |

| Not Specified | Alkynes | Not Specified | Not Specified | Not Specified | Not Specified | High | nih.gov |

Note: This table is populated with generalized data from the cited sources. Specific yields and conditions can vary significantly based on the exact substrate and reaction parameters.

The data indicates that both copper and photoredox catalysis are effective for the trifluoromethylation of substrates that can lead to the formation of trifluoromethyl ketones. The choice of catalyst, trifluoromethylating agent, and reaction conditions is crucial for achieving high yields and selectivity. For the synthesis of this compound, one could envision the direct α-trifluoromethylation of 4-butylacetophenone using a photoredox-catalyzed radical reaction or a copper-catalyzed reaction with an electrophilic trifluoromethylating agent. Alternatively, a palladium-catalyzed cross-coupling of a 4-butylphenyl derivative could be employed. The electron-donating nature of the butyl group would likely influence the reactivity of the aromatic ring or the enolate intermediate, potentially requiring optimization of the catalytic system.

Chemical Reactivity and Transformations of 1 4 Butylphenyl 2,2,2 Trifluoroethanone

Reactivity of the Trifluoromethyl Ketone Functional Group

The presence of a trifluoromethyl (CF3) group adjacent to a carbonyl is a defining feature of trifluoromethyl ketones, imparting unique chemical properties. This powerful electron-withdrawing group dramatically enhances the reactivity of the carbonyl group compared to its non-fluorinated analogs.

Electrophilic Characteristics of the Carbonyl Carbon

The carbonyl carbon in 1-(4-butylphenyl)-2,2,2-trifluoroethanone exhibits a pronounced electrophilic character. The three fluorine atoms on the adjacent methyl group exert a strong inductive effect, pulling electron density away from the carbonyl carbon. This increased partial positive charge makes the ketone highly susceptible to attack by nucleophiles. This heightened electrophilicity is a general characteristic of trifluoromethyl ketones and is the basis for much of their reactivity. ikm.org.myresearchgate.net

Formation of Hemiketals and Related Adducts

A direct consequence of the enhanced electrophilicity of the carbonyl carbon is the propensity of this compound to form stable hydrates and hemiketals. In the presence of water or alcohols, nucleophilic addition to the carbonyl carbon occurs readily. Fluorinated ketones are well-known to form transient hemiketals in the presence of alcohols. ikm.org.my For instance, the interaction of a trifluoromethyl ketone with an alcohol results in the formation of a hemiketal adduct. This reactivity is so pronounced that trifluoromethyl ketones have been studied as inhibitors of enzymes like acetylcholinesterase, where they are believed to form a transient hemiketal with a serine residue in the enzyme's active site.

| Reactant | Adduct Formed | Key Feature |

|---|---|---|

| Water | Hydrate (B1144303) (gem-diol) | Equilibrium often favors the hydrate form. |

| Alcohol (e.g., Methanol) | Hemiketal | Reversible formation in solution. |

Defluorinative Transformations and C-F Bond Activation

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, yet under certain conditions, the C-F bonds in the trifluoromethyl group of ketones can be activated. This area of research has gained significant attention as it allows for the synthesis of partially fluorinated compounds. Selective activation of a single C-F bond in trifluoromethyl ketones can lead to the formation of difluoromethyl radicals, which can then participate in further carbon-carbon bond-forming reactions. While specific studies on this compound are not prevalent, the general reactivity patterns of trifluoromethyl ketones suggest its potential to undergo such transformations, providing synthetic routes to novel difluorinated molecules.

Reactions Involving the Aromatic Ring System

The aromatic ring of this compound is another site for chemical modification. The electronic nature of the substituents—the activating butyl group and the deactivating trifluoroacetyl group—governs the outcome of reactions on the phenyl ring.

Investigation of Electrophilic Aromatic Substitution Reactions

The trifluoroacetyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. Conversely, the butyl group is a weakly activating, ortho-, para-directing group. In electrophilic aromatic substitution reactions, the directing effects of these two groups are opposing. The trifluoroacetyl group will direct incoming electrophiles to the positions meta to it (the carbons ortho to the butyl group), while the butyl group will direct to the positions ortho and para to itself (the para position being occupied by the trifluoroacetyl group). The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgwikipedia.orgwikipedia.orgmasterorganicchemistry.comtotal-synthesis.comijpcbs.comlibretexts.orgnih.govorganic-chemistry.org For instance, a Friedel-Crafts acylation would likely result in substitution at the positions ortho to the butyl group, as this is the most activated site.

Palladium-Catalyzed and Other Cross-Coupling Reactions on the Aromatic Ring

To perform cross-coupling reactions on the aromatic ring of this compound, a leaving group, typically a halide, must first be introduced onto the ring. This can be achieved through electrophilic halogenation. Once a halogenated derivative, for example, 1-(4-butyl-3-halophenyl)-2,2,2-trifluoroethanone, is synthesized, it can serve as a substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : This reaction would involve the coupling of a halogenated derivative of this compound with an organoboron compound. For example, the Suzuki-Miyaura cross-coupling of 4-bromoacetophenone with phenylboronic acid has been shown to be an effective transformation. ikm.org.mymdpi.commdpi.com

Heck Reaction : In a Heck reaction, the halogenated substrate would be coupled with an alkene. The Heck-Mizoroki reaction of 4'-iodoacetophenone (B82248) with styrene (B11656) is a well-established example of this type of transformation. researchgate.netlibretexts.orgmdpi.comresearchgate.net

Sonogashira Coupling : This involves the coupling of the halogenated compound with a terminal alkyne. The Sonogashira coupling of 4'-iodoacetophenone with substituted alkynes has been successfully demonstrated. libretexts.orgwikipedia.orgmdpi.comlibretexts.orgarkat-usa.orgorganic-chemistry.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination : This reaction would allow for the formation of a carbon-nitrogen bond by coupling the halogenated derivative with an amine. The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. ikm.org.myresearchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov

| Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Biaryl derivative |

| Heck Reaction | Alkene | C-C | Styrenyl derivative |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl derivative |

| Buchwald-Hartwig Amination | Amine | C-N | Amino-substituted derivative |

Derivatization Strategies and Complex Molecule Synthesis

A primary strategy for the elaboration of this compound into more complex structures involves its conversion into the corresponding trifluoromethyl-α,β-ynone. This transformation, typically achieved through a multi-step sequence, generates a highly reactive intermediate poised for a range of cycloaddition reactions, paving the way for the synthesis of diverse heterocyclic systems and multifunctional organic scaffolds.

Trifluoromethyl-α,β-ynones (CF₃-ynones) are valuable building blocks for the synthesis of various fluorinated heterocycles. nih.gov Their reaction with sodium azide (B81097) (NaN₃) provides a versatile and switchable pathway to either trifluoromethylated triazoles or isoxazoles, depending on the reaction conditions. nih.gov While the specific reactivity of 1-(4-butylphenyl)-4,4,4-trifluorobut-2-yn-1-one has not been explicitly detailed, extensive studies on structurally similar aryl-substituted CF₃-ynones offer significant insights into its expected chemical behavior. nih.govmdpi.com

Synthesis of 4-Trifluoroacetyl-1,2,3-triazoles:

The reaction of aryl-substituted CF₃-ynones with sodium azide in ethanol (B145695) at 0°C to room temperature selectively yields 4-trifluoroacetyl-1,2,3-triazoles. nih.govmdpi.com This reaction is robust and generally high-yielding, irrespective of the electronic nature of the substituents on the aryl ring. mdpi.com For a tert-butylphenyl substituted ynone, a close analog to the butylphenyl derivative, the corresponding triazole was formed in good yield. nih.gov This suggests that 1-(4-butylphenyl)-4,4,4-trifluorobut-2-yn-1-one would react similarly to produce 1-(5-(4-butylphenyl)-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone.

Table 1: Synthesis of an Analogous 4-Trifluoroacetyl-1,2,3-triazole

| Entry | Starting Ynone | Product | Yield |

|---|

Data sourced from a study on related CF₃-ynones. nih.gov

Synthesis of 5-Trifluoromethylisoxazoles:

Interestingly, the reaction's chemoselectivity can be switched towards the formation of 5-trifluoromethylisoxazoles by the introduction of an acid catalyst. nih.govmdpi.com When aryl-substituted CF₃-ynones are treated with sodium azide in a biphasic system like n-heptane-water in the presence of an acid such as acetic acid, the corresponding 3-aryl-5-trifluoromethylisoxazoles are formed. mdpi.com In this case, the yield is more sensitive to the electronic properties of the aryl substituent. mdpi.com This acid-switchable pathway allows for divergent synthesis of two distinct heterocyclic scaffolds from a common precursor.

Table 2: Acid-Catalyzed Synthesis of an Analogous 5-Trifluoromethylisoxazole

| Entry | Starting Ynone | Product | Yield |

|---|

Data sourced from a study on related CF₃-ynones. mdpi.com

The triazole and isoxazole (B147169) heterocycles synthesized from the CF₃-ynone derived from this compound are themselves valuable multifunctionalized organic scaffolds. These structures can serve as platforms for further chemical elaboration.

For instance, the resulting 4-trifluoroacetyl-1,2,3-triazole contains a reactive ketone group that can be a site for various subsequent reactions, such as reductions, additions, or condensations. This allows for the introduction of further diversity and complexity into the molecule. Similarly, the trifluoromethyl group on the isoxazole ring is a key feature, known to enhance the metabolic stability and lipophilicity of bioactive molecules, making these scaffolds particularly interesting for medicinal chemistry applications. rsc.org

Furthermore, the heterocyclic cores themselves can be functionalized. For example, bromination at the C-H bond of a triazole ring has been demonstrated, opening up possibilities for cross-coupling reactions like Heck and Sonogashira couplings to attach other molecular fragments. mdpi.com This highlights the potential of using these initial cycloaddition products to build a library of complex, trifluoromethylated compounds with diverse functionalities. The synthesis of new 1,2,3-triazole scaffolds using heterogeneous multifunctional copper photocatalysts for applications in medicinal chemistry further underscores the importance of this class of compounds. rsc.org

Mechanistic Studies of Key Chemical Transformations

The divergent synthesis of triazoles and isoxazoles from CF₃-ynones and sodium azide has been the subject of mechanistic investigations, including Density Functional Theory (DFT) calculations, to elucidate the reaction pathways. nih.gov

Mechanism of Triazole Formation:

In a neutral or basic medium (like ethanol), the reaction is believed to proceed through a Michael addition of the azide anion to the electron-deficient alkyne of the CF₃-ynone. This is followed by a spontaneous cyclization of the resulting vinyl azide intermediate to form the stable 1,2,3-triazole ring.

Mechanism of Isoxazole Formation:

The acid-catalyzed formation of the isoxazole is proposed to follow a more complex pathway. nih.gov The presence of acid is thought to facilitate the formation of an allene (B1206475) intermediate. This allene can then isomerize to a different azide intermediate, which subsequently undergoes cyclization with the elimination of dinitrogen (N₂) to form the isoxazole ring. DFT calculations have shown that the energy barrier for the isomerization to the key azide precursor for isoxazole formation is significantly lower in the presence of an acid catalyst, explaining the switch in chemoselectivity. nih.gov

The [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) to produce 1,2,4-triazoles has also been studied. mdpi.com Theoretical investigations into these types of cycloaddition reactions help in understanding the regioselectivity and the electronic factors that govern the reactivity of the involved species. mdpi.com These studies confirm that such reactions are typically concerted but asynchronous.

Spectroscopic and Analytical Characterization Methodologies for 1 4 Butylphenyl 2,2,2 Trifluoroethanone

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying the functional groups present in a molecule. mdpi.comnih.gov An IR spectrum is generated by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.czmasterorganicchemistry.com Different types of bonds vibrate at characteristic frequencies, allowing for the identification of specific structural motifs within the molecule. vscht.cz

For 1-(4-Butylphenyl)-2,2,2-trifluoroethanone, the IR spectrum is expected to show distinct absorption bands corresponding to its key functional groups: the trifluoromethylated ketone, the para-substituted benzene (B151609) ring, and the butyl alkyl chain. The carbonyl (C=O) stretching vibration of the ketone is particularly diagnostic, typically appearing as a strong, sharp band. vscht.czmasterorganicchemistry.com Conjugation with the phenyl ring and the strong electron-withdrawing effect of the trifluoromethyl group shifts this absorption to a specific wavenumber. The C-F bonds of the trifluoromethyl group also produce strong, characteristic absorptions. nist.gov Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching from the butyl group, will also be present in their respective regions. vscht.cz

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | Butyl Group (Aliphatic) |

| ~1700 | C=O Stretch | Trifluoromethyl Ketone |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Advanced Spectroscopic Techniques for Conformational Analysis

To understand the three-dimensional structure and flexibility of this compound, advanced spectroscopic techniques that probe the molecule's properties in the gas phase are employed. These methods provide data free from intermolecular interactions present in condensed phases.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a powerful broadband rotational spectroscopic technique. nsf.gov It allows for the rapid acquisition of a wide-bandwidth rotational spectrum, making it highly efficient for identifying different conformers of a molecule in a supersonic jet expansion. mit.eduresearchgate.net The technique involves irradiating a molecular sample with a short, fast-sweeping frequency microwave pulse (a "chirp") that polarizes all rotational transitions within its bandwidth. mit.edu The subsequent free induction decay (FID) is recorded in the time domain and then Fourier transformed to yield the frequency-domain rotational spectrum. nsf.gov This method is particularly advantageous for studying complex molecules that may exist in multiple stable conformations, as each conformer has a unique rotational spectrum. rsc.orgnih.gov

Rotational spectroscopy provides highly precise information about the geometric structure of molecules in the gas phase. mdpi.com By analyzing the frequencies of absorbed microwave radiation, which correspond to transitions between rotational energy levels, the molecule's moments of inertia and, consequently, its rotational constants (A, B, and C) can be determined with exceptional accuracy. nih.govmdpi.com

For this compound, rotational spectroscopy can distinguish between different conformers that arise from the rotation around single bonds, such as the bond connecting the phenyl ring to the carbonyl group and the various bonds within the butyl chain. rsc.orgresearchgate.net The experimental rotational constants are compared with those calculated for theoretically predicted structures (e.g., using quantum chemical methods) to identify the specific conformers present in the gas-phase sample. nih.govmdpi.com Isotopic substitution studies can further refine the molecular structure by precisely locating the positions of individual atoms. nih.gov This combined approach of rotational spectroscopy and computational chemistry is essential for mapping the conformational landscape of flexible molecules. mdpi.comrsc.org

Electrochemical and Kinetic Analytical Techniques

Beyond structural characterization, understanding the electronic and interactive properties of this compound requires specialized analytical techniques.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox (reduction-oxidation) properties of a compound. researchgate.net The method involves scanning the potential of an electrode linearly with time and measuring the resulting current that flows through the solution. researchgate.netresearchgate.net A cyclic voltammogram is a plot of this current versus the applied potential.

This technique can be used to determine the reduction potential of the carbonyl group in this compound. The electron-withdrawing trifluoromethyl group is expected to make the carbonyl carbon more electrophilic and thus easier to reduce compared to a non-fluorinated analogue. The voltammogram provides information on the potential at which the reduction occurs, the reversibility of the redox process, and the stability of the resulting radical anion. researchgate.netnih.gov

Table 2: Key Parameters from a Cyclic Voltammetry Experiment

| Parameter | Description |

|---|---|

| Epc | Cathodic Peak Potential (Reduction) |

| Epa | Anodic Peak Potential (Oxidation) |

| ipc | Cathodic Peak Current |

| ipa | Anodic Peak Current |

Spectroscopic quenching studies are used to investigate the interaction between a fluorescent molecule (a fluorophore) and another molecule (a quencher) that can decrease its fluorescence intensity. uzh.chcolostate.edu The process is often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. edinst.com

The relationship is described by the equation: I₀ / I = 1 + Kₛᵥ[Q]

Where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. edinst.com

By plotting I₀/I versus [Q], a linear relationship is often observed, and the slope gives the value of Kₛᵥ. edinst.com This analysis can distinguish between two primary quenching mechanisms:

Dynamic (Collisional) Quenching: The quencher deactivates the excited fluorophore through diffusion-controlled collisions. In this case, the fluorescence lifetime also decreases. colostate.edu

Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state. This process does not affect the lifetime of the uncomplexed fluorophore. colostate.edugatech.edu

If this compound were studied using this method, it could act as either the fluorophore or the quencher, depending on its photophysical properties and the interacting species. The results would provide kinetic information about its interactions with other molecules in solution. uzh.chgatech.edu

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2,2-trifluoro-1-phenylethanone |

| 1,1,1-trifluoro-2-butanone |

Isotope Effects in Reaction Kinetics (e.g., Kinetic Isotope Effects)

The study of kinetic isotope effects (KIEs) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. wikipedia.org A KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org This phenomenon arises from the mass difference between isotopes, which leads to different vibrational frequencies of chemical bonds. wikipedia.org Heavier isotopes form stronger bonds with lower zero-point vibrational energies, thus requiring more energy to reach the transition state, which often results in a slower reaction rate. wikipedia.org

The magnitude of the KIE, typically expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H), can provide insight into the rate-determining step of a reaction and the nature of the transition state. wikipedia.org

While no specific studies on the kinetic isotope effects in reactions involving this compound have been reported in the scientific literature, it is possible to describe how such studies could be designed and what information they might reveal. For instance, if the butyl group were a site of reaction, such as in a C-H activation process, substituting a hydrogen atom with deuterium (B1214612) (a heavier isotope of hydrogen) could lead to a significant primary kinetic isotope effect.

Illustrative Data for Understanding Kinetic Isotope Effects:

Below is a hypothetical data table illustrating how KIEs might be presented for a reaction involving this compound. This data is for illustrative purposes only and does not represent experimental results.

| Reaction Type | Isotopic Substitution | Rate Constant (k_H) (s⁻¹) | Rate Constant (k_D) (s⁻¹) | Kinetic Isotope Effect (k_H/k_D) |

| C-H activation at the benzylic position | H/D | 1.5 x 10⁻⁴ | 2.5 x 10⁻⁵ | 6.0 |

| Nucleophilic addition to the carbonyl group | ¹²C/¹³C at the carbonyl carbon | 3.0 x 10⁻³ | 2.9 x 10⁻³ | 1.03 |

In this hypothetical example, a large deuterium KIE (k_H/k_D = 6.0) for C-H activation would suggest that the C-H bond is broken in the rate-determining step. A smaller carbon-13 KIE for nucleophilic addition would indicate that changes in bonding to the carbonyl carbon are occurring in the rate-limiting step, but the effect is less pronounced than for primary C-H bond breaking.

Colloidal and Solution-Phase Characterization

The behavior of a compound in solution, including its tendency to aggregate and form colloidal structures, is a critical aspect of its physicochemical profile. These properties can influence reactivity, bioavailability, and material properties.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. libretexts.org The technique is based on the principle that particles in a solution are in constant random motion due to collisions with solvent molecules (Brownian motion). wyatt.com When a laser beam is passed through the solution, the light scattered by the particles fluctuates in intensity over time. wyatt.com

These fluctuations are analyzed by an autocorrelator, which generates a correlation function that can be used to determine the diffusion coefficient of the particles. wyatt.com The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles. libretexts.org An increase in the measured hydrodynamic radius over time or with increasing concentration can indicate aggregation.

Currently, there are no published studies that utilize Dynamic Light Scattering to investigate the aggregation behavior of this compound. Such a study would be valuable for understanding its solution-phase self-assembly properties. For example, DLS could be used to determine if the compound forms aggregates in different solvents or at various concentrations.

Illustrative Data for DLS Analysis:

The following table provides a hypothetical example of how DLS data for this compound in a given solvent might be presented to show concentration-dependent aggregation. This data is purely illustrative.

| Concentration (mg/mL) | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 0.1 | 1.2 | 0.15 |

| 1.0 | 1.5 | 0.20 |

| 5.0 | 25.8 | 0.45 |

| 10.0 | 150.3 | 0.60 |

In this hypothetical scenario, the significant increase in the hydrodynamic radius and polydispersity index at higher concentrations would suggest the formation of aggregates of this compound.

Computational and Theoretical Chemistry Studies on Trifluoroethanone Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods, varying in their level of theory and computational cost, offer a powerful lens through which to examine molecular orbitals, reaction energetics, and spectroscopic properties.

Density Functional Theory (DFT) has become a widely used method for studying the mechanisms of chemical reactions involving organic molecules. mdpi.com By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for exploring complex reaction pathways. chemrxiv.org

In studies of related fluorinated acetophenone (B1666503) derivatives, DFT calculations, often coupled with empirical dispersion corrections, have been instrumental in elucidating reaction mechanisms. For instance, in the investigation of acetylcholinesterase inhibition by a positional isomer, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone, the PBE0-D3/cc-pvdz level of theory was employed to model the quantum mechanical part of the system. mdpi.com Such studies can reveal the intricate details of enzyme-inhibitor interactions, including the formation of intermediates and transition states. mdpi.comnih.gov For 1-(4-Butylphenyl)-2,2,2-trifluoroethanone, DFT could be similarly applied to investigate its reactivity, such as its potential interactions with biological targets or its behavior in various chemical transformations. The method can predict reaction barriers and thermodynamics, offering insights into the feasibility and regioselectivity of different pathways. mdpi.com

A hypothetical DFT study on the reaction of this compound might involve the following parameters and yield the subsequent data:

Table 1: Hypothetical DFT Calculation Parameters for Reaction Mechanism Study

| Parameter | Value |

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvation Model | SMD (Acetonitrile) |

| Task | Transition State Search |

Table 2: Hypothetical Calculated Energetics for a Reaction Step (kcal/mol)

| Species | Relative Energy |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of molecular properties, albeit at a higher computational expense than DFT. researchgate.net

For trifluoroethanone systems, ab initio calculations can be employed to obtain precise geometries, vibrational frequencies, and electronic properties. nih.gov In a study on 1-phenyl-2,2,2-trifluoroethanol (B1197755), MP2 and B3LYP-D3BJ levels of theory were used to identify equilibrium minima on the potential energy surface. researchgate.net Such high-level calculations are crucial for understanding the conformational preferences of flexible molecules like this compound, where the orientation of the butyl group and the trifluoroethanone moiety can significantly influence the molecule's properties and reactivity. These methods are also essential for benchmarking the results obtained from more computationally efficient methods like DFT. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This technique allows for the exploration of conformational changes, solvent effects, and intermolecular interactions over time.

The conformational landscape of a molecule dictates its physical and biological properties. For a molecule like this compound, with its rotatable bonds, a multitude of conformations are possible. MD simulations can be used to explore this landscape and identify the most populated and energetically favorable conformations.

Studies on the structurally similar 1-phenyl-2,2,2-trifluoroethanol have revealed complex conformational landscapes with multiple stable minima. researchgate.net These studies also highlighted the presence of large amplitude motions, which are low-energy conformational changes that can have a significant impact on the molecule's dynamic behavior. rsc.org For this compound, MD simulations could map out the rotational barriers of the butyl group and the trifluoroacetyl group, providing insights into the molecule's flexibility and the interplay between different conformational states.

Furthermore, MD simulations can be used to investigate the propensity of molecules to aggregate in solution. researchgate.net By simulating a system with multiple solute molecules, one can observe the formation of clusters and determine the preferred orientation of the molecules within these aggregates. For this compound, this could be particularly relevant for understanding its behavior at higher concentrations or in non-polar environments. The CHARMM36 force field has been used in MD simulations of similar molecules in aqueous environments. mdpi.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

Hybrid QM/MM methods offer a powerful approach to study large molecular systems, such as an enzyme-inhibitor complex, by combining the accuracy of quantum mechanics with the efficiency of molecular mechanics. nih.govnih.gov In this approach, the chemically active region of the system (e.g., the inhibitor and the enzyme's active site) is treated with a QM method, while the remainder of the system (e.g., the rest of the protein and the solvent) is described by a classical MM force field. scienceopen.com

The study of acetylcholinesterase inhibition by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone provides a clear example of the power of QM/MM methods. mdpi.com In this work, the inhibitor and key active site residues were included in the QM region, allowing for a detailed investigation of the covalent bond formation between the inhibitor and the enzyme. mdpi.comnih.gov The MM part of the calculation, on the other hand, accounted for the influence of the larger protein environment on the reaction. mdpi.com

For this compound, a QM/MM approach could be used to model its potential interactions with a biological target. This would involve defining a QM region that includes the ligand and the crucial residues of the binding pocket. The calculations could then be used to determine the binding energy, the geometry of the complex, and the mechanism of any potential covalent modification.

Table 3: Example of a QM/MM Partitioning Scheme

| Subsystem | Method | Components |

| QM Region | DFT (e.g., PBE0-D3/cc-pvdz) | This compound, Key active site residues |

| MM Region | MM Force Field (e.g., AMBER) | Remainder of the protein, Water molecules, Ions |

This integrated computational approach, combining QM, MD, and QM/MM methods, provides a comprehensive framework for understanding the multifaceted chemical nature of this compound, from its intrinsic electronic properties to its dynamic behavior in complex environments.

Modeling Chemical Reactions in Complex Environments

The reactivity of trifluoroethanones can be significantly influenced by their surrounding environment, particularly in solution. Computational models are employed to simulate these effects and understand the intricate interplay between the solute and solvent molecules.

One area of focus is the modeling of hydrolysis and hydration reactions. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of this compound highly electrophilic and susceptible to nucleophilic attack by water. Computational studies on analogous compounds, such as p-nitrophenyl trifluoroacetate (B77799), have demonstrated the crucial role of water molecules in the reaction mechanism. mdpi.com

Quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model these reactions in a condensed phase. In this approach, the reacting molecules (the trifluoroethanone and immediate water molecules) are treated with high-level quantum mechanics, while the surrounding solvent is modeled using classical molecular mechanics. This hybrid approach allows for the accurate description of bond-breaking and bond-forming events within a computationally feasible framework that includes the bulk solvent environment.

Theoretical calculations on the hydrolysis of p-nitrophenyl trifluoroacetate have shown that the reaction proceeds through a transition state involving a ring of several water molecules. mdpi.com These water molecules act as a proton shuttle, facilitating the nucleophilic attack and stabilizing the forming tetrahedral intermediate. The potential energy surface for such a reaction, calculated computationally, can reveal the energy barriers and the structure of the transition state. For instance, calculations have indicated that a five-water ring can lower the transition state energy to be below that of the initial reactants. mdpi.com

Similarly, studies on cyclic 2-trifluoroacetylated-1,3-diketones have shown that these compounds readily undergo hydration. researchgate.netsapub.org Spectroscopic and computational evidence suggests an equilibrium between the keto and hydrate (B1144303) forms, with the position of the equilibrium being highly dependent on the solvent environment. researchgate.netsapub.org These models highlight the importance of including explicit solvent molecules in theoretical calculations to accurately predict the reactivity of trifluoroethanone systems in complex environments.

Elucidation of Specific Chemical Interactions within Enzyme Active Sites

Trifluoroethanone derivatives are known to be potent inhibitors of various enzymes, particularly serine hydrolases like acetylcholinesterase (AChE). Computational studies are instrumental in elucidating the molecular basis of this inhibition, providing a detailed picture of the interactions between the inhibitor and the enzyme's active site. A close analog of the subject compound, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK), has been extensively studied as a slow-binding inhibitor of human AChE. scispace.com

Molecular docking and molecular dynamics (MD) simulations are often the first step in modeling these interactions. Docking predicts the preferred binding orientation of the inhibitor within the active site, while MD simulations provide insights into the dynamic behavior of the enzyme-inhibitor complex over time. For TFK, these simulations have shown that the inhibitor first binds to a peripheral anionic site of AChE and then moves into the catalytic active site through an induced-fit mechanism. scispace.com

To understand the chemical steps of inhibition, quantum mechanics/molecular mechanics (QM/MM) methods are employed. These calculations have revealed that the trifluoromethylketone moiety of TFK acts as a transition-state analog. The carbonyl carbon is attacked by the active site serine residue (Ser203), forming a covalent tetrahedral intermediate known as a hemiketal. scispace.com This hemiketal closely mimics the transition state of the natural substrate, acetylcholine (B1216132), hydrolysis.

Kinetic studies on TFK inhibition of human AChE have provided data that can be correlated with computational findings. The inhibition process is characterized by an initial rapid, reversible binding followed by a slower isomerization to a more stable complex. scispace.com

| Kinetic Parameter | Value | Description |

| Ki | 5.15 nM | Initial reversible inhibition constant |

| Ki* | 0.53 nM | Inhibition constant for the stable complex |

| τ | 20 min | Residence time on AChE |

| k-4 | 0.054 min-1 | Rate constant for the dissociation of the stable complex |

| k+4 | 0.456 min-1 | Rate constant for the formation of the stable complex |

Table: Kinetic parameters for the inhibition of human acetylcholinesterase by 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone (TFK). Data sourced from Zueva et al. (2020). scispace.com

The QM/MM models show that the formation of the hemiketal is the "isomerization" step that leads to the tightly bound complex. The stability of this complex is responsible for the potent inhibition observed. The subsequent breakdown of the hemiketal (deacylation) is slow, leading to a long residence time of the inhibitor in the active site. scispace.com These computational insights are crucial for the rational design of more potent and selective enzyme inhibitors based on the trifluoroethanone scaffold.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predictions are invaluable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic environment of the molecule.

Density Functional Theory (DFT) is the most widely used method for predicting spectroscopic properties of medium-sized organic molecules like this compound. By solving the electronic structure of the molecule, DFT calculations can determine the magnetic shielding tensors for each nucleus, which are then converted into NMR chemical shifts. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be obtained.

The accuracy of these predictions depends on the chosen functional and basis set. For example, hybrid functionals like B3LYP and M06-2X, combined with Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ), have been shown to provide reliable predictions for a wide range of organic molecules. semanticscholar.org

For this compound, DFT calculations can predict the 1H, 13C, and 19F NMR spectra. The predicted chemical shifts can be compared to experimental data to confirm the structure. Furthermore, computational methods can help to assign specific peaks in the spectra to particular atoms in the molecule, which can be challenging for complex structures.

| Nucleus | Predicted Chemical Shift (ppm) - Example Calculation |

| 1H (aromatic) | 7.2 - 7.8 |

| 1H (butyl CH2) | 2.6, 1.6, 1.3 |

| 1H (butyl CH3) | 0.9 |

| 13C (C=O) | ~180 |

| 13C (CF3) | ~117 (quartet) |

| 13C (aromatic) | 128 - 145 |

| 13C (butyl) | 14 - 35 |

| 19F | ~ -75 |

Note: The table above presents hypothetical, representative chemical shift values for this compound that would be expected from a typical DFT calculation. Actual calculated values will vary depending on the level of theory and solvent model used.

Similarly, the vibrational spectrum of this compound can be predicted. The calculations would yield the frequencies of key vibrational modes, such as the C=O stretch of the ketone, the C-F stretches of the trifluoromethyl group, and the various vibrations of the butylphenyl moiety. These predicted frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in their interpretation. semanticscholar.org

Derivation of Structure-Reactivity Relationships from Theoretical Models

Theoretical models are instrumental in deriving quantitative structure-reactivity relationships (QSAR), which correlate the chemical structure of a series of compounds with their reactivity or biological activity. For trifluoroethanone systems, these models can explain how substituents on the phenyl ring influence the properties of the molecule.

The Hammett equation is a classic example of a linear free-energy relationship that can be explored computationally. diva-portal.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction of a substituted compound, k₀ is the rate constant for the unsubstituted compound, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction. diva-portal.org

For a series of substituted 1-phenyl-2,2,2-trifluoroethanones, computational methods can be used to calculate the reaction rates or equilibrium constants for a given reaction. By plotting the logarithm of these calculated values against the known Hammett σ constants for the substituents, a Hammett plot can be generated. The slope of this plot gives the reaction constant ρ, which indicates the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.

For this compound, the butyl group is an electron-donating group. In a reaction where a negative charge develops in the transition state near the phenyl ring, the butyl group would be expected to decrease the reaction rate compared to the unsubstituted compound. Conversely, in a reaction involving the formation of a positive charge, the butyl group would increase the rate.

More advanced QSAR models can also be developed using a wider range of molecular descriptors calculated from the theoretical structures. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and quantum chemical parameters (e.g., HOMO and LUMO energies). By correlating these descriptors with experimentally determined reactivity or biological activity data for a series of trifluoroethanone derivatives, a predictive QSAR model can be built. Such models are valuable in medicinal chemistry for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

Applications of 1 4 Butylphenyl 2,2,2 Trifluoroethanone in Chemical Sciences

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, a "versatile building block" is a molecule that can be readily and selectively modified to construct a wide range of more complex target structures. sigmaaldrich.com 1-(4-Butylphenyl)-2,2,2-trifluoroethanone exemplifies such a building block due to the distinct reactivity of its two primary components: the trifluoroethanone functional group and the substituted aromatic ring. The presence of the electron-withdrawing trifluoromethyl (CF3) group strongly activates the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This predictable reactivity allows for its reliable incorporation into larger molecules. Concurrently, the 4-butylphenyl ring provides a non-polar, lipophilic domain that can be used to tune the physical properties of the final product, and the aromatic ring itself can undergo further functionalization if required.

The construction of complex molecules, especially those containing chiral centers, is a central goal of modern organic synthesis. nih.govnih.gov this compound serves as a valuable precursor for generating such complexity. A primary pathway involves the reaction of its electrophilic carbonyl carbon with various nucleophiles.

A significant application is in the synthesis of chiral α-trifluoromethyl tertiary alcohols. These structures are of high interest in medicinal chemistry, and their stereoselective synthesis represents a formidable challenge. Methodologies such as organocatalytic enantioselective cross-aldol reactions have been developed specifically for aryl trifluoromethyl ketones. rsc.org In such a reaction, the ketone (like this compound) reacts with another ketone in the presence of a chiral catalyst to produce a tertiary alcohol with high enantiomeric purity. rsc.org This transformation simultaneously creates a new carbon-carbon bond and a stereocenter, efficiently increasing the molecular complexity and providing access to valuable chiral building blocks for drug discovery programs. acs.orgmdpi.com

Table 1: Representative Transformation of Aryl Trifluoromethyl Ketones

| Reactant | Reaction Type | Product Class | Significance |

|---|---|---|---|

| This compound | Organocatalytic Aldol (B89426) Reaction | Chiral α-Trifluoromethyl Tertiary Alcohol | Creation of a stereocenter and C-C bond. rsc.org |

| This compound | Grignard Reaction | α-Trifluoromethyl Tertiary Alcohol | C-C bond formation via nucleophilic addition. |

| This compound | Reduction (e.g., with NaBH₄) | Chiral α-Trifluoromethyl Secondary Alcohol | Precursor for further functionalization. |

The trifluoromethyl (CF3) group is a crucial substituent in pharmaceutical and agrochemical design. nih.gov Its incorporation into a molecule can dramatically enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. nih.gov Trifluoromethyl ketones (TFMKs) like this compound are excellent scaffolds for introducing this valuable group. rsc.org

The compound serves as a carrier of the trifluoroacetyl moiety. The highly reactive carbonyl group acts as a handle for attaching the CF3-containing fragment to other molecules. For instance, nucleophilic addition of an organometallic reagent (R-MgBr) to the ketone results in a new molecule containing a C(OH)(CF3)R group. This process effectively transfers the trifluoromethyl group, along with its adjacent carbon, into a new, more complex structure. Numerous methods for the synthesis of TFMKs from less complex starting materials, such as esters or carboxylic acids, have been developed, underscoring their importance as key intermediates for delivering the CF3 group into target molecules. beilstein-journals.orgresearchgate.netorganic-chemistry.orgbeilstein-journals.orgnih.gov

Contributions to Methodological Development in Organic Synthesis

The unique chemical properties of trifluoromethyl ketones have spurred the development of new synthetic methods. The strong electron-withdrawing nature of the CF3 group renders the carbonyl carbon significantly more electrophilic than in non-fluorinated analogues. This heightened reactivity necessitates the development of carefully controlled reaction conditions and has opened avenues for novel catalytic processes. For example, the successful use of heteroaromatic trifluoromethyl ketone hydrates in organocatalytic enantioselective aldol reactions highlights how the substrate's properties can drive methodological innovation. rsc.org

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to all organic synthesis. nih.gov this compound is an exemplary substrate for facilitating such bond formations due to its activated carbonyl group.

Carbon-Carbon Bond Formation: The primary route to C-C bond formation is the reaction of the ketone with carbon-based nucleophiles. This includes classical reactions such as the Grignard, aldol, and Wittig reactions. In an aldol reaction, for instance, an enolate adds to the carbonyl carbon of this compound, creating a new C-C bond and a β-hydroxy ketone scaffold bearing a trifluoromethyl group. rsc.org

Carbon-Heteroatom Bond Formation: The carbonyl group is also a key site for forming C-X bonds. nih.govlibretexts.org Reduction of the ketone to the corresponding alcohol with a reducing agent like sodium borohydride (B1222165) yields 1-(4-butylphenyl)-2,2,2-trifluoroethanol. This alcohol can then undergo further reactions, such as etherification (forming a C-O bond) or substitution reactions to introduce other heteroatoms. Additionally, reaction with amines can lead to the formation of hemiaminals or imines, establishing a new C-N bond.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. Similarly, cascade reactions involve a sequence of intramolecular transformations triggered by a single event. The high electrophilicity of the carbonyl carbon in this compound makes it an excellent candidate for participation in such processes.

While specific documented examples in MCRs may be limited, its structural features suggest high potential. As a potent electrophile, it could readily participate as the carbonyl component in well-known MCRs such as the Biginelli or Hantzsch reactions, which traditionally use aldehydes or simple ketones. Its inclusion would lead to products containing the valuable trifluoromethyl-substituted moiety, expanding the structural diversity accessible through these powerful synthetic strategies.

Use in Agrochemical Precursor Synthesis

The field of agrochemicals has seen a significant impact from organofluorine chemistry, with a large percentage of modern pesticides containing fluorine. sigmaaldrich.comccspublishing.org.cn Specifically, the trifluoromethyl-phenyl-ketone substructure is a key component in a major class of modern insecticides: the isoxazolines. researchgate.netresearchgate.net These insecticides act as potent inhibitors of GABA-gated chloride channels in insects. researchgate.net

This compound is a direct structural analogue of the precursors used in the industrial synthesis of these agrochemicals. The synthesis of isoxazoline (B3343090) insecticides typically involves the reaction of a substituted aryl trifluoromethyl ketone with hydroxylamine (B1172632) to form an oxime, followed by cyclization to construct the core isoxazoline ring. researchgate.netnih.gov The specific substituents on the phenyl ring are varied to modulate the insecticidal activity, spectrum, and safety profile of the final product. researchgate.netnih.gov The butyl group in this compound provides lipophilicity, a key property for penetration of the insect cuticle. Therefore, this compound and its close derivatives are highly relevant starting materials for the discovery and development of new, effective crop protection agents. ccspublishing.org.cnresearchgate.net

Table 2: Structural Comparison of this compound with an Isoxazoline Insecticide Precursor

| Compound | Structure | Role |

|---|---|---|

| This compound | C₄H₉-C₆H₄-COCF₃ |

Versatile building block and potential agrochemical precursor. |

| Known Precursor for Fluralaner (Isoxazoline Insecticide) | 3,5-Cl₂-4-CF₃-C₆H-COCF₃ |

Key intermediate in the synthesis of a commercial insecticide. |

Utilization in Pharmaceutical Intermediate Production

There is no specific information available in the reviewed literature detailing the use of this compound as a pharmaceutical intermediate. Generally, trifluoroacetophenone derivatives can serve as valuable building blocks in the synthesis of more complex molecules due to the presence of the reactive trifluoromethyl ketone group. This functional group can participate in a variety of chemical transformations, making it a useful synthon for the construction of pharmaceutical scaffolds. However, without specific documented examples, any discussion on its role as an intermediate remains speculative.

Development of Chemical Probes for Biological Systems

The development of chemical probes often utilizes scaffolds that can be systematically modified to enhance binding affinity and selectivity for a biological target. Fluorinated compounds, including trifluoroacetophenones, are frequently employed in the design of such probes. The trifluoromethyl group can offer advantages such as increased metabolic stability and unique electronic properties that can influence molecular interactions.

Chemical Modification Strategies for Enhanced Selectivity

To enhance the selectivity of a chemical probe, various chemical modification strategies can be employed. These often involve the introduction of specific functional groups that can interact with the target protein in a highly specific manner. For a scaffold like this compound, modifications could hypothetically include:

Alteration of the alkyl chain: The length and branching of the butyl group could be varied to optimize hydrophobic interactions with the target.

Introduction of additional substituents on the phenyl ring: Adding groups such as hydroxyl, amino, or other functionalities could create specific hydrogen bonding or electrostatic interactions.

Modification of the trifluoromethyl ketone: While less common, the ketone functionality could be transformed into other reactive groups to enable covalent labeling of the target.

It is important to reiterate that these are general strategies, and no specific examples of their application to this compound have been found in the scientific literature.